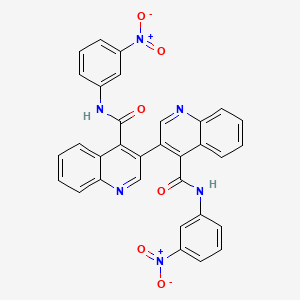

![molecular formula C25H23BrN2O2 B5185609 2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)

2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinazolinones often involves cyclization reactions of anthranilamide derivatives with various reagents. A typical approach for synthesizing quinazolinone derivatives includes the reaction of anthranilamides with aldehydes catalyzed by acids such as p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by hypervalent iodine compounds like phenyliodine diacetate (PIDA) for the synthesis of 4(3H)-quinazolinones (Cheng et al., 2013). Another method involves one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be characterized by various spectroscopic methods including IR, NMR, and mass spectrometry. The structure is confirmed through spectral characterization techniques and computational data, including density functional theory (DFT) calculations, which provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), vibrational properties, and charge distribution potential (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclization, lithiation, and reactions with nucleophiles. For instance, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated with n-butyllithium, reacting with a variety of electrophiles to give 2-substituted derivatives (Smith et al., 1996). These reactions highlight the versatility of quinazolinone derivatives in organic synthesis, enabling the introduction of various functional groups to the core structure.

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility and crystalline structure, can significantly influence their pharmacological activity. For example, the conformational twist between phenyl and quinazolinone rings in 2-(2-hydroxyphenyl)-4(3H)-quinazolinone leads to different molecular packing in the solid state, affecting its solid-state fluorescence (Anthony, 2012).

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including antioxidant, antimicrobial, and metal-ion sensing capabilities. Their antioxidant activity can be evaluated using methods like DPPH, ABTS, and TEAC, showing that substituents at position 2 of the quinazolinone scaffold play a crucial role in their antioxidant properties (Mravljak et al., 2021). Furthermore, quinazolinones have been explored for their selective metal-ion-sensor properties, demonstrating their ability to selectively detect metal ions like Zn(2+) and Cd(2+) in micromolar concentrations (Anthony, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2O2/c1-18-8-14-21(15-9-18)30-17-5-4-16-28-24(19-10-12-20(26)13-11-19)27-23-7-3-2-6-22(23)25(28)29/h2-3,6-15H,4-5,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVARRDDGXQGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)

![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)

![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185568.png)

![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)

![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)

![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)

![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)